molecular formula C10H11NO2 B3056365 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- CAS No. 70801-52-4

2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro-

Cat. No.: B3056365
CAS No.: 70801-52-4
M. Wt: 177.2 g/mol
InChI Key: RQPSXXZUVYCRIR-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- is a heterocyclic compound that features a benzene ring fused to an oxazine ring This compound is part of the benzoxazine family, which is known for its diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction typically occurs at room temperature and can be carried out in an ionic liquid medium, which allows for the recovery and reuse of the solvent .

Industrial Production Methods: Industrial production of 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzoxazine, 4-acetyl-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution can produce a variety of functionalized benzoxazines .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)11-6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPSXXZUVYCRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500195
Record name 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70801-52-4
Record name 1-(2,3-Dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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